tert-Butyl4-(5-(amino(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl4-(5-(amino(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyridine ring, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-(5-(amino(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl4-(5-(amino(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and reaction times to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl4-(5-(amino(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes. It may serve as a lead compound for the development of new drugs or therapeutic agents .
Medicine
In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activity against specific targets, such as enzymes or receptors, making it a candidate for drug development .
Industry
In industry, this compound is used in the production of various chemical products. Its versatility and reactivity make it suitable for the synthesis of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of tert-Butyl4-(5-(amino(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound shares a similar piperazine and pyridine structure but differs in the position of the amino group.
tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate: This compound has a hydroxyl group instead of an amino group, leading to different reactivity and applications.
Uniqueness
The uniqueness of tert-Butyl4-(5-(amino(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate lies in its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for a wide range of modifications, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C22H30N4O2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
tert-butyl 4-[5-[amino(phenyl)methyl]-3-methylpyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H30N4O2/c1-16-14-18(19(23)17-8-6-5-7-9-17)15-24-20(16)25-10-12-26(13-11-25)21(27)28-22(2,3)4/h5-9,14-15,19H,10-13,23H2,1-4H3 |
InChI Key |
RPRXRLUSMBHWQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C(=O)OC(C)(C)C)C(C3=CC=CC=C3)N |
Origin of Product |
United States |
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